molecular formula C14H25N5O B2509920 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide CAS No. 1396851-11-8

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B2509920
CAS No.: 1396851-11-8
M. Wt: 279.388
InChI Key: AIBMXHBYBCHNBH-UHFFFAOYSA-N
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Description

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure combining a 3,5-dimethyl-1H-pyrazole moiety, a prevalent scaffold in biologically active compounds , with an N-ethylpiperazine carboxamide group. The 3,5-dimethylpyrazole unit is a known pharmacophore found in molecules that interact with various enzymatic targets, such as phosphodiesterases (PDEs) . The piperazine carboxamide segment is a common feature in compounds designed with enhanced solubility and the ability to engage in hydrogen bonding, which can be critical for optimizing drug-like properties and receptor binding affinity. The primary research applications for this compound are anticipated to include serving as a key intermediate in the synthesis of more complex molecular entities and as a pharmacological tool for probing biological systems. Its structural characteristics suggest potential for investigation into various therapeutic areas. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel ligands for protein targets. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-4-15-14(20)18-8-5-17(6-9-18)7-10-19-13(3)11-12(2)16-19/h11H,4-10H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBMXHBYBCHNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Alkylation: The pyrazole derivative is then alkylated with 2-bromoethylamine to introduce the ethyl group.

    Piperazine Introduction: The resulting intermediate is reacted with N-ethylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The ethyl groups on the pyrazole and piperazine rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a ligand in biochemical assays.

    Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Advantages/Disadvantages
Target Compound C₁₆H₂₆N₆O 318.4 Ethyl-pyrazole, N-ethylpiperazine carboxamide Balanced lipophilicity, flexible linker
Compound A C₂₁H₃₁N₅O₂ 385.5 4-Methoxyphenethyl substituent Enhanced aromatic interactions; bulky
Compound B C₁₃H₁₈ClN₃O 267.7 4-Chlorophenyl substituent Simpler structure; lacks pyrazole moiety
Compound C C₂₁H₂₅N₇O₂ 407.5 Pyridazine-pyrazole hybrid Electron-deficient core; higher molecular weight
Compound D C₆H₈N₆ 164.2 Triazole-pyrazole hybrid Compact, hydrogen-bonding focus
Compound E C₁₆H₁₉N₅O₃S 361.4 Dioxopiperazine, thiophene-pyrazole Polar, rigid; potential metabolic instability

Biological Activity

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide, a compound with a unique structural configuration, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C14H22N4OC_{14}H_{22}N_4O, with a molecular weight of approximately 262.35 g/mol. The structural features include a piperazine ring, which is known for its ability to interact with various biological targets.

Antitumor Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can inhibit BRAF(V600E) mutations, which are common in melanoma, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is critical in conditions like rheumatoid arthritis and other inflammatory diseases .

Antibacterial Activity

In addition to its antitumor and anti-inflammatory properties, the compound exhibits antibacterial activity against various strains of bacteria. This is particularly relevant in the context of rising antibiotic resistance. The mode of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : It may modulate receptor activity related to pain and inflammation pathways.
  • Cell Cycle Arrest : By interfering with cell cycle regulators, it induces cell cycle arrest in cancer cells.

Study on Antitumor Efficacy

A study conducted on several pyrazole derivatives showed that compounds similar to this compound effectively inhibited growth in melanoma cell lines harboring BRAF mutations. The study highlighted a significant reduction in tumor volume in treated mice compared to controls .

Anti-inflammatory Assessment

In another study focusing on inflammatory models, the compound was shown to significantly reduce paw edema in rats induced by carrageenan injection. This suggests its potential as a therapeutic agent for managing acute inflammatory responses .

Data Summary Table

Activity Mechanism Reference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryInhibition of TNF-α production
AntibacterialDisruption of bacterial membranes

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